

Application Notes and Protocols for the Quantitative Analysis of Enniatins in Fusafungine

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Compound of Interest

Compound Name: *Fusafungine*

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Introduction

Fusafungine is an antibiotic formerly used for the treatment of upper respiratory tract infections. It is a complex mixture of bioactive cyclic hexadepsipeptides known as enniatins, produced by the fungus *Fusarium lateritium*[1][2]. The therapeutic and toxicological profiles of **Fusafungine** are directly related to the specific composition and concentration of its constituent enniatins. Therefore, accurate quantitative analysis of the enniatin mixture is crucial for quality control, drug development, and toxicological assessment.

This document provides a detailed protocol for the quantitative analysis of the primary enniatin analogues in a **Fusafungine** mixture using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for mycotoxin determination[3].

Quantitative Composition of Enniatins in Fusafungine

Fusafungine is predominantly composed of four major enniatin analogues: A, A1, B, and B1. The typical distribution of these enniatins in the mixture is summarized in the table below.

Enniatin Analogue	Chemical Formula	Molar Mass (g/mol)	Percentage in Mixture (%)
Enniatin A	C ₃₆ H ₆₃ N ₃ O ₉	681.9	2%
Enniatin A1	C ₃₅ H ₆₁ N ₃ O ₉	667.9	16%
Enniatin B	C ₃₃ H ₅₇ N ₃ O ₉	639.8	40% [4]
Enniatin B1	C ₃₄ H ₅₉ N ₃ O ₉	653.9	42%

Experimental Protocol: Quantitative Analysis of Enniatins by LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of enniatins from a **Fusafungine** drug substance or product. Method validation and optimization are essential for specific matrices.

Materials and Reagents

- Standards: Certified reference standards of enniatin A, A1, B, and B1.
- Solvents: Acetonitrile (ACN), methanol (MeOH), and water (LC-MS grade).
- Additives: Ammonium formate and formic acid.
- Extraction Sorbents: Dispersive solid-phase extraction (dSPE) materials such as C18 silica sorbent and magnesium sulfate (MgSO₄)[\[5\]](#).
- Filters: 0.22 µm nylon syringe filters.

Sample Preparation and Extraction

- Sample Weighing: Accurately weigh a known amount of the **Fusafungine** sample.
- Dissolution: Dissolve the sample in an appropriate volume of acetonitrile or methanol.
- Extraction (QuEChERS-based approach):

- Add the dissolved sample to a centrifuge tube containing water.
- Add NaCl and MgSO₄, vortex thoroughly, and centrifuge[5].
- Collect the acetonitrile supernatant.
- Dispersive Solid-Phase Extraction (dSPE) Cleanup:
 - Transfer the supernatant to a dSPE tube containing C18 sorbent and MgSO₄.
 - Vortex and centrifuge to remove matrix interferences[5].
- Filtration: Filter the final extract through a 0.22 µm nylon filter into an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Instrumentation and Conditions

- Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.
- Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

Chromatographic Conditions:

- Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
- Mobile Phase:
 - A: Water with 5 mM ammonium formate and 0.1% formic acid.
 - B: Methanol with 5 mM ammonium formate and 0.1% formic acid[5].
- Gradient Elution: A suitable gradient program to separate the enniatin analogues.
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40 °C.

- Injection Volume: 5 μ L.

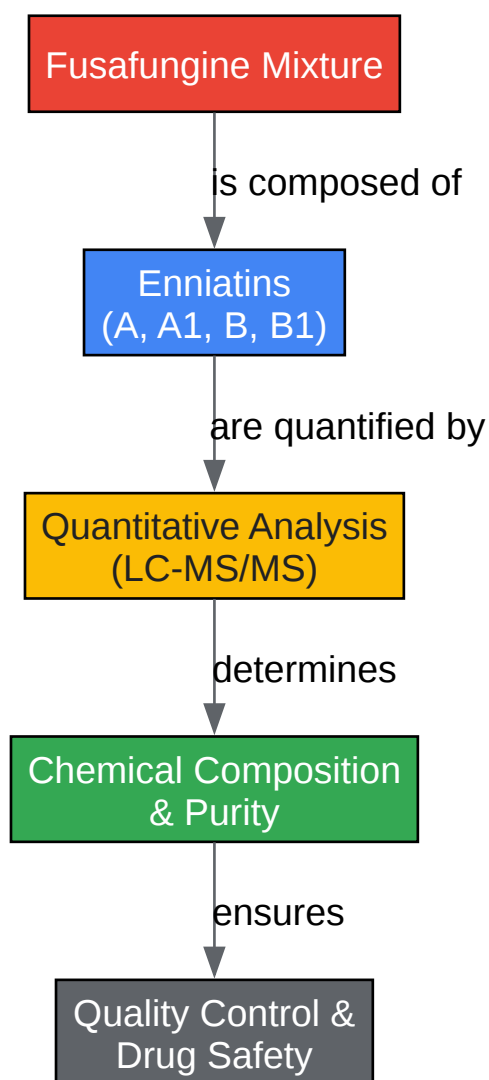
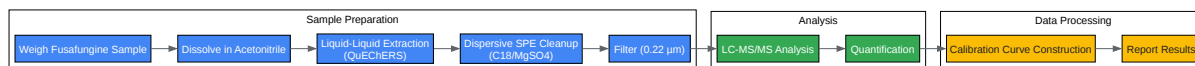
Mass Spectrometry Conditions:

- Ionization Mode: Positive Electrospray Ionization (ESI+).
- Detection Mode: Selected Reaction Monitoring (SRM).
- Precursor and Product Ions: Specific precursor-to-product ion transitions for each enniatin analogue must be determined by infusing individual standards.
- Collision Energy and other MS parameters: Optimize for maximum signal intensity for each transition.

Calibration and Quantification

- Calibration Standards: Prepare a series of calibration standards by diluting the certified reference materials in a solvent that mimics the final sample extract.
- Calibration Curve: Construct a calibration curve by plotting the peak area of each enniatin analogue against its concentration.
- Quantification: Determine the concentration of each enniatin in the sample by interpolating its peak area from the respective calibration curve.

Diagrams



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